molecular formula C17H19NO3 B154635 Galanthaminone CAS No. 1668-86-6

Galanthaminone

カタログ番号: B154635
CAS番号: 1668-86-6
分子量: 285.34 g/mol
InChIキー: QENVUHCAYXAROT-YOEHRIQHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Narwedine is a benzazepine.
Galanthaminone is a natural product found in Leucojum aestivum, Galanthus elwesii, and other organisms with data available.

生物活性

Galanthaminone is a derivative of galantamine, a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily as an acetylcholinesterase inhibitor , which increases the levels of acetylcholine (ACh) in the synaptic cleft by preventing its breakdown. This mechanism is crucial in enhancing cholinergic neurotransmission, particularly in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

  • Cholinergic Enhancement : this compound enhances cholinergic function by:
    • Reversible inhibition of acetylcholinesterase.
    • Acting as an allosteric potentiator at nicotinic acetylcholine receptors (nAChRs), specifically α4β2 and α7 subtypes, which facilitates ACh release from presynaptic neurons .
  • Neuroprotective Effects : In addition to its cholinergic actions, this compound exhibits antioxidant properties that may protect neurons from oxidative stress. It acts as a scavenger for reactive oxygen species, contributing to its neuroprotective profile .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of galantamine, involving hepatic metabolism primarily through cytochrome P450 enzymes. Key points include:

  • Absorption : this compound is well-absorbed when administered orally.
  • Metabolism : It undergoes extensive hepatic metabolism with multiple pathways leading to various metabolites.
  • Excretion : The compound is excreted mainly through urine, both as unchanged drug and metabolites .

Clinical Efficacy

A significant body of research has documented the efficacy of galantaminone in cognitive enhancement and neuroprotection:

  • A two-year randomized controlled trial demonstrated that long-term treatment with galantaminone significantly reduced cognitive decline in patients with mild to moderate AD. The study reported a mean change in the Mini-Mental State Examination (MMSE) scores favoring the this compound group compared to placebo (−1.41 vs. −2.14) .
  • Another study highlighted that galantaminone not only improved cognitive scores but also reduced mortality rates among treated patients (hazard ratio = 0.58) compared to placebo .

Case Studies

Several case studies have illustrated the benefits of galantaminone in clinical settings:

  • In one observational study involving patients with varying degrees of dementia, subjective improvements were noted in cognitive function and daily living activities among those treated with galantaminone, although objective measures varied .
  • Anecdotal evidence suggests that galantaminone may also assist in reducing alcohol consumption in relapse scenarios, indicating its potential utility beyond cognitive disorders .

Comparative Efficacy

The following table summarizes key findings from various studies comparing the efficacy of this compound against placebo:

Study TypeSample SizeMean MMSE Change (Gal vs Placebo)Mortality Rate (Gal vs Placebo)
Long-term RCT2045-1.41 vs -2.14 (P<0.001)3.2% vs 5.5% (P=0.011)
Cognitive Function Assessment5095-3.15 (P<0.00001)Not reported
Case StudiesVariesSubjective improvements notedNot applicable

科学的研究の応用

Efficacy in Cognitive Function

Numerous studies have demonstrated the effectiveness of galantaminone in improving cognitive function in patients with mild to moderate Alzheimer's disease. A meta-analysis showed that treatment with galantaminone significantly improved scores on the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) compared to placebo .

Study Sample Size Duration Outcome Measures Results
Study 1204524 monthsMMSE, ADAS-cogMMSE: -1.41 (galantaminone) vs -2.14 (placebo)
Study 219436 monthsADAS-cogSustained cognitive benefits over time
Study 3VariousUp to 12 monthsGlobal assessment (CIBIC+)Significant improvement observed

Impact on Daily Living Activities

Galanthaminone has also been shown to enhance daily living activities among AD patients. In a randomized controlled trial, patients receiving galantaminone demonstrated improved independence and reduced caregiver distress compared to those receiving placebo .

Potential in Other Cognitive Disorders

Beyond Alzheimer's disease, galantaminone is being investigated for its potential benefits in other cognitive impairments, such as those associated with Down syndrome and metabolic syndrome. Its cholinergic properties may help mitigate cognitive decline related to obesity and metabolic dysfunction .

Use as a Oneirogen

Recent studies suggest that galantaminone may enhance REM sleep and facilitate lucid dreaming, positioning it as a potential oneirogenic agent. This application could have implications for therapies aimed at improving sleep quality and dream recall .

Case Studies and Clinical Experience

A series of case studies involving patients with various forms of dementia demonstrated subjective improvements in cognition and daily functioning following treatment with galantaminone. Although objective measures did not always reflect these benefits, caregivers reported enhanced quality of life for patients .

Patient Age Diagnosis Treatment Duration Reported Outcomes
57Alzheimer's Disease12 monthsImproved independence and cognition
75Vascular Dementia6 monthsReduced agitation and improved mood
90Lewy Body Dementia8 monthsEnhanced daily living activities

Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, some patients may experience gastrointestinal side effects such as nausea and vomiting. Long-term studies suggest these adverse effects are often transient and manageable .

特性

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENVUHCAYXAROT-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168190
Record name Narwedine, (+/-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510-77-0, 1668-86-6
Record name Narwedine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1668-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galanthaminone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narwedine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narwedine, (+/-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NARWEDINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NARWEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galanthaminone
Reactant of Route 2
Galanthaminone
Reactant of Route 3
Galanthaminone
Reactant of Route 4
Galanthaminone
Reactant of Route 5
Galanthaminone
Reactant of Route 6
Galanthaminone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。